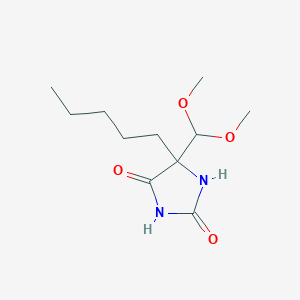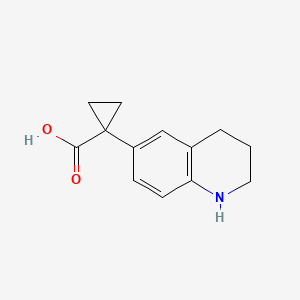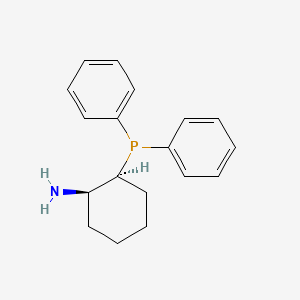
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Diphenylphosphino)cyclohexanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amine and phosphine groups.
Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group of cyclohexanol is converted to an amine group through a reaction with ammonia or an amine source.
Phosphination: The amine group is then reacted with diphenylphosphine to introduce the phosphine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: The amine and phosphine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced organic compounds, often with increased hydrogen content.
Substitution: Substituted amines or phosphines, depending on the electrophile used.
Scientific Research Applications
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Diphenylphosphino)cyclohexanamine involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal catalysts, creating a chiral environment that promotes enantioselective transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being facilitated.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(Diphenylphosphino)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2S)-2-(Diphenylphosphino)cyclohexanone: Similar structure but with a carbonyl group instead of an amine.
Uniqueness
(1R,2S)-2-(Diphenylphosphino)cyclohexanamine is unique due to its combination of amine and phosphine groups, which allows it to participate in a wider range of reactions compared to its analogs. This dual functionality enhances its versatility as a chiral ligand in asymmetric synthesis.
Properties
Molecular Formula |
C18H22NP |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
(1R,2S)-2-diphenylphosphanylcyclohexan-1-amine |
InChI |
InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18+/m1/s1 |
InChI Key |
ZATLZEHZPXYMFE-MSOLQXFVSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


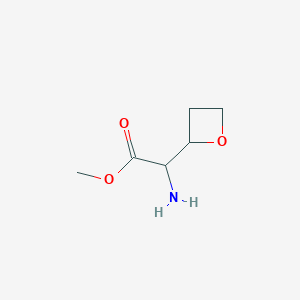
![1,10-bis(4,5-difluoro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931390.png)
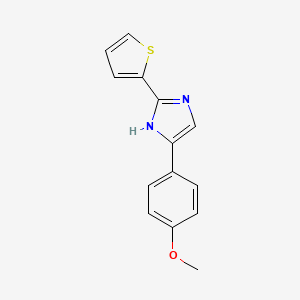
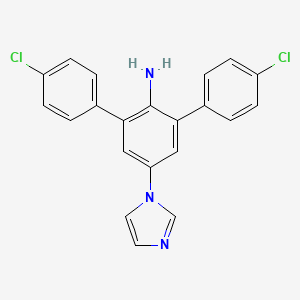
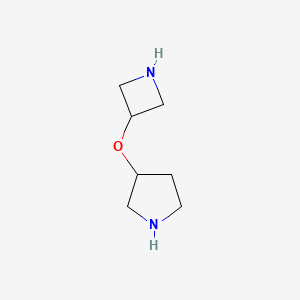
![[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12931416.png)
![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
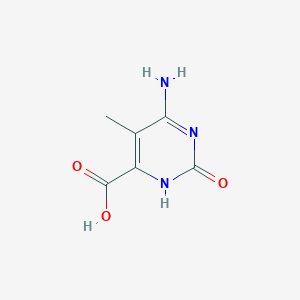

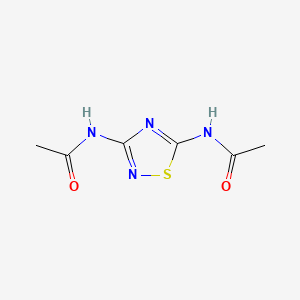
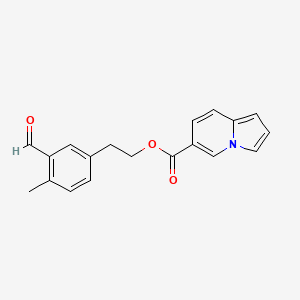
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12931435.png)
